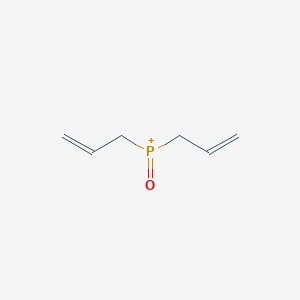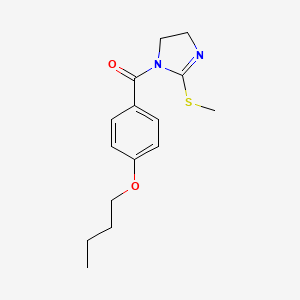
(4-butoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound and its potential reactivity .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, with each step requiring specific reagents and conditions. .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and mass spectrometry. These techniques can provide information about the connectivity of atoms in the compound and the presence of specific functional groups .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with different reagents, under various conditions, and the mechanism of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can be determined through various experimental techniques .Scientific Research Applications
Synthesis and Properties
Antioxidant Properties of Bromophenols : A study highlighted the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including a natural product, through bromination, reduction, and demethylation reactions. These compounds exhibited significant antioxidant and radical scavenging activities, suggesting potential for similar compounds in antioxidant applications (Balaydın et al., 2010).
Thieno[2,3-b]-Thiophene Derivatives : Another research effort described the synthesis of bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone) derivatives incorporating a thieno[2,3-b]thiophene moiety. This highlights the versatility of methylthio-substituted compounds in synthesizing complex molecules with potential electronic and optical properties (Mabkhot et al., 2010).
Antitumor Agents : Research into benzofuran derivatives, such as 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester and its derivatives, demonstrated the potential for developing potent antitumor agents. These studies provide insight into the design and synthesis of compounds with enhanced biological stability and anticancer activity (Hayakawa et al., 2004).
Applications in Material Science and Biochemistry
Poly(amide-ether)s with Imidazole Pendants : The synthesis of new para-linked diether-diamines bearing imidazole pendants and their incorporation into poly(amide-ether)s was reported. These materials exhibited promising physical and optical properties, including solubility in organic solvents, thermal stability, and fluorescence, underscoring the potential of imidazole-based compounds in advanced material applications (Ghaemy et al., 2013).
Ionic Liquid-Based Polymers : Research into imidazolium-based ionic liquid monomers and their polymerization showcased the development of double hydrophilic block copolymers with ionic responsiveness. This study illuminates the utility of imidazole derivatives in creating polymers with potential applications in smart materials and nanotechnology (Vijayakrishna et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4-butoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-3-4-11-19-13-7-5-12(6-8-13)14(18)17-10-9-16-15(17)20-2/h5-8H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUWJIUJTBDSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-butoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

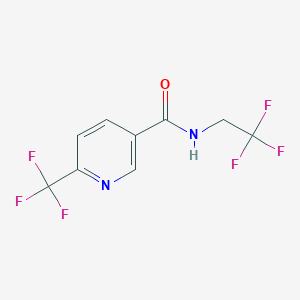
![2-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2693858.png)
![N-butyl-3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2693860.png)
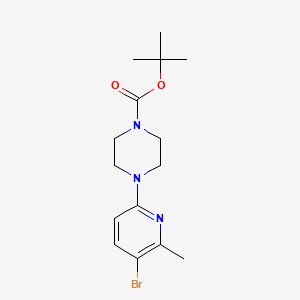

![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2693863.png)


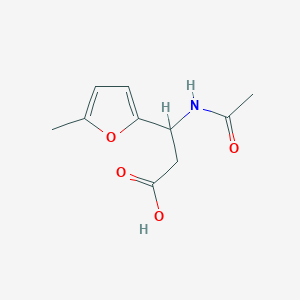
![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-cyclobutylpropanamide](/img/structure/B2693870.png)
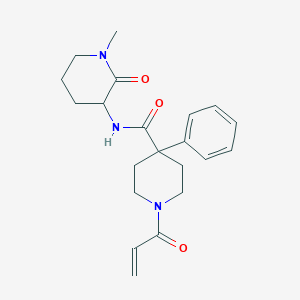
![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2693874.png)
![N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2693875.png)
